Alatrofloxacin

Vue d'ensemble

Description

L’alatrofloxacine est un antibiotique fluoroquinolone développé par Pfizer, administré sous forme de sel de mésylate. C’est un pro-médicament de la trovafloxacine, ce qui signifie qu’il est converti en sa forme active, la trovafloxacine, dans l’organisme. L’alatrofloxacine était principalement utilisée pour traiter diverses infections bactériennes mais a été retirée du marché américain en 2001 en raison de préoccupations concernant l’hépatotoxicité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’alatrofloxacine est synthétisée par une série de réactions chimiques à partir de composés organiques de baseLes conditions de réaction spécifiques, telles que la température, la pression et les solvants utilisés, sont optimisées pour atteindre des rendements élevés et une pureté optimale .

Méthodes de production industrielle

Dans les milieux industriels, la production d’alatrofloxacine implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des mesures de contrôle qualité strictes. Le processus est conçu pour être rentable et respectueux de l’environnement, minimisant les déchets et la consommation d’énergie .

Analyse Des Réactions Chimiques

Formation of Alatrofloxacin Mesylate

This compound is synthesized as a mesylate salt to enhance solubility. Methanesulfonic acid reacts with the zwitterionic form of this compound under controlled pH (3.5–4.5) in aqueous ethanol, yielding the mesylate salt .

Key steps include:

-

Slurry Formation : 25 g of this compound zwitterion (wet/dry) combined with 242 mL 10% aqueous ethanol .

-

Acid Addition : 1.9 mL methanesulfonic acid added to adjust pH .

Impurity Removal via Polystyrene Resin

Crude this compound mesylate undergoes purification using Amberchrom CG-161® polystyrene resin:

| Parameter | Value | Source |

|---|---|---|

| Resin loading | 10–12 kg crude/kg dry resin | |

| Wash volume | 3 L/kg crude | |

| Impurity reduction | 500 ppm → <30 ppm (Formula II) | |

| Yield | 95% |

Activation to Trovafloxacin

This compound functions as a prodrug, rapidly hydrolyzing to its active metabolite, trovafloxacin, post-IV administration .

Hydrolysis Reaction

The conversion involves cleavage of the this compound sidechain under physiological conditions:

Pharmacokinetic Data :

-

Conversion Rate : Plasma this compound becomes undetectable within 1 hour post-infusion .

-

Urinary Excretion : ~10% of dose as unchanged trovafloxacin .

Stability Under Sterilization Conditions

This compound mesylate solutions retain stability during autoclave sterilization:

| Condition | Parameter | Source |

|---|---|---|

| Temperature | 115°C | |

| Duration | 15 minutes | |

| pH Adjustment | 4.0 (using HCl/NaOH solutions) | |

| Final Concentration | 3.14 mg/mL (dextrose additive) |

Acid/Base-Mediated Degradation

Adjustments to extreme pH during formulation risk decomposition. The naphthyridine core and fluorine substituents influence reactivity .

Solvent-Driven Processes

-

Methylene Chloride Slurrying : Used to isolate the mesylate salt, reducing residual solvents .

-

Ethanol-Water Systems : Critical for maintaining solubility during synthesis .

Structural Reactivity Insights

The SMILES notation reveals reactive groups:

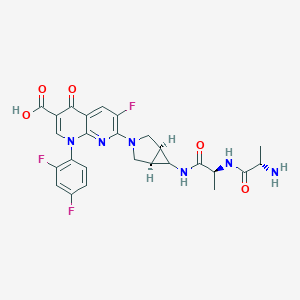

textCS(O)(=O)=O.[H][C@@]12CN(C[C@]1([H])[C@H]2NC(=O)[C@H](C)NC(=O)[C@H](C)N)C1=NC2=C(C=C1F)C(=O)C(=CN2C1=CC=C(F)C=C1F)C(O)=O

Key reactive sites:

-

Fluorinated Aromatic Rings : Electron-withdrawing effects stabilize the molecule .

-

Bicyclic Amine : Facilitates hydrolysis to release trovafloxacin .

Comparative Pharmacokinetics

Data from pediatric and adult studies show dose-linear pharmacokinetics :

| Parameter | Pediatric (4 mg/kg) | Adult (300 mg) |

|---|---|---|

| Cₘₐₓ (μg/mL) | 4.27 | 4.3 |

| AUC (μg·h/mL) | 32.25 | 43.4 |

| CL (mL/h/kg) | 151 | 97 |

Applications De Recherche Scientifique

Clinical Applications

1. Surgical Prophylaxis

Alatrofloxacin has been evaluated as a prophylactic agent in surgical settings. A notable study compared a single intravenous dose of this compound (200 mg) with cefotetan (2 g) in patients undergoing elective colorectal surgery. The results indicated no significant difference in infection rates between the two groups, with both demonstrating similar efficacy in preventing postoperative infections . This suggests that this compound can effectively prevent surgical site infections.

2. Treatment of Respiratory Infections

this compound has shown promise in treating respiratory tract infections, including pneumonia. Its effectiveness against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae positions it as a viable option for managing these conditions .

3. Management of Severe Infections

In a comparative study involving methicillin-resistant Staphylococcus aureus (MRSA), this compound was assessed alongside levofloxacin and vancomycin for its prophylactic and therapeutic effects. The study demonstrated that this compound was effective in preventing foreign-body-associated infections caused by MRSA, highlighting its utility in severe infection management .

Safety Profile

Despite its efficacy, this compound is associated with certain adverse effects. A case report documented severe thrombocytopenia in a patient receiving this compound therapy, emphasizing the need for careful monitoring during treatment . In clinical trials, adverse events were reported in about 5% of patients, with common issues including dizziness, headache, and gastrointestinal disturbances .

Case Studies

Case Study 1: Thrombocytopenia

A 54-year-old woman developed severe thrombocytopenia after starting this compound for pneumonia. Initial improvement was noted; however, she later experienced significant drops in platelet counts leading to epistaxis. This case underscores the importance of monitoring hematological parameters during treatment with this compound .

Case Study 2: Surgical Prophylaxis Efficacy

In another study involving 492 patients undergoing colorectal surgery, this compound's effectiveness was comparable to cefotetan for preventing postoperative infections. Both groups had similar rates of primary wound infections at discharge (21% vs. 18%), demonstrating this compound's role as a reliable prophylactic agent .

Comparative Efficacy Table

Mécanisme D'action

L’alatrofloxacine exerce ses effets en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l’ADN chez les bactéries. Cette inhibition conduit à la perturbation des processus de l’ADN bactérien, ce qui entraîne finalement la mort des cellules bactériennes. Les cibles moléculaires et les voies impliquées dans ce mécanisme sont bien étudiées, ce qui permet de mieux comprendre le développement de nouveaux antibiotiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Ciprofloxacine : Un autre antibiotique fluoroquinolone ayant un mécanisme d’action similaire mais des propriétés pharmacocinétiques différentes.

Lévofloxacine : Une fluoroquinolone ayant un spectre d’activité plus large et moins d’effets secondaires.

Moxifloxacine : Connue pour son activité accrue contre les bactéries Gram-positives et les anaérobies

Unicité de l’alatrofloxacine

L’unicité de l’alatrofloxacine réside dans sa nature de pro-médicament, permettant une administration intraveineuse et une conversion rapide en sa forme active, la trovafloxacine. Cette propriété offre des avantages en termes de pharmacocinétique et de biodisponibilité, ce qui en fait un atout précieux dans certains scénarios cliniques .

Propriétés

IUPAC Name |

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZPPAMZDFLUHD-LZGARRQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057893 | |

| Record name | Alatrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146961-76-4 | |

| Record name | Alatrofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alatrofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alatrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.